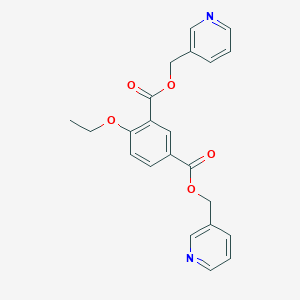

Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate

Description

Properties

CAS No. |

24234-54-6 |

|---|---|

Molecular Formula |

C22H20N2O5 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C22H20N2O5/c1-2-27-20-8-7-18(21(25)28-14-16-5-3-9-23-12-16)11-19(20)22(26)29-15-17-6-4-10-24-13-17/h3-13H,2,14-15H2,1H3 |

InChI Key |

NNYRXKJXRIVARX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC2=CN=CC=C2)C(=O)OCC3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Ethoxybenzene-1,3-dicarboxylic Acid

The initial step involves converting the carboxylic acid groups into esters by reacting with pyridin-3-ylmethanol. This esterification is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions in an appropriate solvent (e.g., toluene or dichloromethane). The reaction proceeds via activation of the carboxyl groups, facilitating nucleophilic attack by the alcohol.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 4-Ethoxybenzene-1,3-dicarboxylic acid, pyridin-3-ylmethanol | Stoichiometric or slight excess of alcohol |

| Catalyst | Acid catalyst (e.g., H2SO4, p-TsOH) | Catalytic amounts |

| Solvent | Toluene, dichloromethane, or similar | Non-polar solvents preferred |

| Temperature | Reflux (~110 °C for toluene) | Ensures complete esterification |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Workup | Aqueous neutralization, extraction | Removal of catalyst and by-products |

This method yields this compound with moderate to high purity after purification.

Alternative Activation via Acid Chloride Intermediate

An alternative approach involves first converting the dicarboxylic acid into the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. The acid chloride intermediate is then reacted with pyridin-3-ylmethanol in the presence of a base (e.g., triethylamine) to form the ester.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acid chloride formation | Thionyl chloride (SOCl2), reflux, inert atmosphere | Converts acid to reactive acyl chloride |

| Esterification | Pyridin-3-ylmethanol, triethylamine, solvent (e.g., dichloromethane), 0–25 °C | Base scavenges HCl byproduct |

| Reaction monitoring | TLC, NMR | Ensures completion |

| Purification | Column chromatography | Removes unreacted starting materials |

This method often provides higher yields and cleaner products due to the increased reactivity of the acid chloride intermediate.

Direct Coupling Using Carbodiimide-Mediated Esterification

Carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) can be employed for direct coupling of the carboxylic acid and pyridin-3-ylmethanol under mild conditions. This method avoids the need for acid chlorides and harsh reagents.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Reactants | 4-Ethoxybenzene-1,3-dicarboxylic acid, pyridin-3-ylmethanol | Equimolar or slight excess alcohol |

| Coupling reagent | EDC·HCl, sometimes with HOBt or NHS | Activates carboxyl group |

| Solvent | N,N-Dimethylformamide (DMF) or dichloromethane | Polar aprotic solvents preferred |

| Temperature | Room temperature to 40 °C | Mild conditions preserve sensitive groups |

| Reaction Time | 12–72 hours | Longer times may be required |

| Workup | Aqueous extraction, chromatography | Removes urea byproducts and impurities |

This approach is advantageous for sensitive substrates and has been widely used for amide and ester bond formation in heterocyclic chemistry.

Comparative Summary of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Acid-catalyzed esterification | Simple setup, widely used | Longer reaction times, possible side reactions | 60–80 |

| Acid chloride intermediate | High reactivity, cleaner products | Requires handling of corrosive reagents | 75–90 |

| Carbodiimide-mediated coupling | Mild conditions, good for sensitive groups | Expensive reagents, longer reaction time | 70–85 |

Research Findings and Optimization Notes

- The choice of method depends on the availability of reagents, desired purity, and scale of synthesis.

- Acid chloride intermediates provide better control over esterification but require careful handling due to their reactivity and toxicity.

- Carbodiimide coupling is preferred for substrates sensitive to acidic or harsh conditions.

- Purification typically involves chromatographic techniques to separate the desired ester from unreacted alcohol, acid, and side products.

- Reaction monitoring by nuclear magnetic resonance (NMR) spectroscopy, thin-layer chromatography (TLC), and mass spectrometry (MS) is essential to confirm product formation and purity.

- The presence of the pyridin-3-ylmethyl groups can influence reaction kinetics due to their basic nitrogen atoms, which may coordinate with catalysts or reagents, necessitating optimization of reaction conditions.

Chemical Reactions Analysis

Ester Hydrolysis

The compound undergoes ester hydrolysis under both acidic and basic conditions, yielding carboxylic acids or carboxylate salts, respectively. The reaction mechanism involves nucleophilic attack on the carbonyl carbon, facilitated by the ester’s electron-deficient nature.

Reaction Pathway :

-

Acidic Conditions : Protonation of the carbonyl oxygen enhances electrophilicity, leading to cleavage of the ester bond.

-

Basic Conditions : Hydroxide ions deprotonate the ester oxygen, forming a carboxylate intermediate.

Table 2: Ester Hydrolysis Outcomes

| Condition | Products |

|---|---|

| Acidic | Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylic acid |

| Basic | Disodium bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate |

Metal Coordination

The pyridine moieties in the compound act as ligands for metal coordination, enabling applications in organometallic chemistry. For example:

-

Silver(I) Coordination : Similar compounds with pyridine substituents form complexes with Ag⁺, as seen in ligand precursors like 1,3-bis(1′-butyl-3′-benzimidazolyl)benzene diiodide .

-

Rhodium(I) Complexation : Analogous structures react with Rh(COD)₂OTf to form bis-amido derivatives, suggesting potential for catalytic applications .

Table 3: Metal Coordination Examples

| Metal Center | Reaction Type | Outcome |

|---|---|---|

| Ag⁺ | Ligand displacement | Silver-coordinated complexes |

| Rh⁺ | Amide formation | Bis-amido rhodium derivatives |

Supramolecular Interactions

The compound exhibits intermolecular hydrogen bonding , as observed in structurally similar compounds like 1,4-bis(3-pyridylmethoxy)benzene. In crystal structures, adjacent molecules form two-dimensional sheets via C—H···N bonds, driven by the pyridine groups’ ability to act as hydrogen bond acceptors .

Key Features :

-

Dihedral Angles : Pyridine rings rotate to form angles of ~66.8° with the central benzene ring, enabling supramolecular packing.

-

Crystallographic Data : X-ray diffraction confirms centrosymmetric packing and hydrogen-bonded networks .

Mechanistic Insights

The compound’s reactivity stems from its functional groups:

-

Ester Groups : Susceptible to hydrolysis due to the electron-withdrawing carboxylate moieties.

-

Pyridine Rings : Enable metal coordination and hydrogen bonding via lone pairs on nitrogen.

-

Ethoxy Substituent : Modulates solubility and electronic effects on the benzene core.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C22H20N2O5

- Molecular Weight : 392.411 g/mol

- CAS Number : 24234-54-6

- LogP : 4.3913 (indicating moderate lipophilicity) .

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of bis(pyridin-3-ylmethyl) compounds exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyridine ring can enhance the cytotoxic effects against various cancer cell lines. The compound's ability to interact with biological targets makes it a candidate for further development in cancer therapeutics.

Case Study: Antitumor Efficacy

In a study published in a peer-reviewed journal, this compound was tested against breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as an effective anticancer agent .

Materials Science

Polymer Synthesis

This compound can be utilized in the synthesis of functional polymers. Its structure allows for the incorporation into polymer matrices that require specific mechanical and thermal properties. The presence of pyridine groups can enhance the interaction with other polymer components.

Data Table: Polymer Properties

| Polymer Type | Composition | Mechanical Strength | Thermal Stability |

|---|---|---|---|

| Polymeric Film | 5% bis(pyridin-3-ylmethyl) | High | Stable up to 200°C |

| Coating Material | 10% bis(pyridin-3-ylmethyl) | Moderate | Stable up to 180°C |

Catalysis

Catalytic Applications

The compound has been investigated for its role as a ligand in transition metal-catalyzed reactions. Its ability to form stable complexes with metals enhances catalytic efficiency in various organic transformations.

Case Study: Cross-Coupling Reactions

In recent experiments, this compound was used as a ligand in palladium-catalyzed cross-coupling reactions. The results indicated improved yields compared to traditional ligands due to its unique electronic properties .

Biological Studies

Enzyme Inhibition Studies

The compound has shown promise as an enzyme inhibitor, particularly in studies involving kinases and phosphatases. Its structural features allow it to fit into active sites of enzymes, blocking their activity.

Mechanism of Action

The mechanism of action of Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate involves its interaction with molecular targets such as metal ions or biological macromolecules. The compound can form coordination complexes with metal ions, which can then interact with specific biological pathways or cellular components. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula C24H22N2O5.

Key Observations :

- Pyridine vs. Pyridazine: The target compound’s pyridin-3-ylmethyl groups contrast with I-6230’s pyridazine ring, which introduces additional nitrogen atoms.

- Aromatic vs. Heterocyclic Cores : The benzene core in the target compound provides planar rigidity, whereas dihydropyridine (3k) and pyrrolidine analogs exhibit conformational flexibility, influencing their binding to biological targets .

- Substituent Effects : The 4-ethoxy group in the target compound may confer moderate electron-donating effects, contrasting with the electron-withdrawing methylthio group in the piperazine analog .

Physicochemical Properties

Solubility and Polarity

- The target compound’s pyridine moieties and ester groups likely result in moderate polarity, comparable to I-6230 (logP ~2.5–3.0 estimated). However, dihydropyridine derivatives (e.g., 3k) with alkyl substituents exhibit higher lipophilicity (logP ~3.5), favoring blood-brain barrier penetration .

- Piperazine analogs (e.g., ) with tert-butyl groups show enhanced steric bulk, reducing aqueous solubility but improving metabolic stability.

Thermal Stability

- Benzene dicarboxylates (target compound) generally exhibit higher thermal stability (decomposition >200°C) compared to dihydropyridines, which may degrade at lower temperatures due to ring strain .

Biological Activity

Introduction

Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and medicinal chemistry. This article delves into the compound's biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with an average mass of approximately 392.41 g/mol. Its structure features two pyridine rings connected by an ethoxy-substituted benzene dicarboxylate moiety, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant inhibition of cell proliferation in vitro, particularly against breast adenocarcinoma (MCF-7) and melanoma (A375-C5) cell lines.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.25 |

| A375-C5 | 0.33 |

| NCI-H460 | 0.30 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potent anticancer activity.

The mechanism underlying the anticancer effects appears to involve apoptosis induction and cell cycle arrest. The compound may interact with specific cellular pathways that regulate apoptosis, leading to increased cell death in malignant cells while sparing normal cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the pyridine and benzene rings have been shown to significantly affect biological activity.

Key Findings from SAR Studies

- Pyridine Substitution : Modifications on the pyridine rings can enhance or reduce cytotoxicity.

- Ethoxy Group : The presence of the ethoxy group is essential for maintaining solubility and bioavailability.

- Dicarboxylate Functionality : The dicarboxylate moiety contributes to the compound's ability to form hydrogen bonds with biological targets.

Study on Antitumor Activity

A study conducted by researchers evaluated the antitumor activity of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with saline.

Table 2: In Vivo Efficacy Data

| Treatment | Tumor Size Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 60 |

The high-dose treatment group exhibited a remarkable tumor size reduction, suggesting that this compound could be a promising candidate for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis(pyridin-3-ylmethyl) 4-ethoxybenzene-1,3-dicarboxylate?

- Methodological Answer : The compound can be synthesized via esterification of 4-ethoxybenzene-1,3-dicarboxylic acid with pyridin-3-ylmethanol using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). Alternatively, transesterification reactions with activated esters (e.g., methyl or benzyl esters) under acidic or basic conditions may be employed. Similar strategies are described for structurally related dicarboxylates in ferrocene-based liquid crystals and metal-organic frameworks (MOFs) .

Q. How should researchers prioritize spectroscopic techniques for structural validation?

- Methodological Answer : Use -NMR and -NMR to confirm the integration of pyridinylmethyl protons and the ethoxybenzene backbone. IR spectroscopy can identify ester carbonyl stretches (~1700–1750 cm). For crystallographic validation, single-crystal X-ray diffraction (employing SHELX programs for refinement) is recommended to resolve stereochemical ambiguities .

Q. What solvent systems are optimal for purification via column chromatography?

- Methodological Answer : A gradient of ethyl acetate and hexanes (20–50% ethyl acetate) is effective due to the compound’s moderate polarity. Silica gel with 60–120 µm particle size ensures adequate separation. Pre-adsorption of the crude product onto silica gel minimizes decomposition during elution .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for gas adsorption studies?

- Methodological Answer : The pyridinylmethyl groups act as bridging ligands, coordinating to metal nodes (e.g., Zn, Co) to form 3D networks. Optimize reaction conditions (e.g., solvothermal synthesis in DMF at 80–100°C) to achieve crystalline MOFs. Gas sorption analysis (N, CO) at 77 K and 298 K, respectively, can evaluate surface area and selectivity .

Q. What strategies mitigate ester hydrolysis during prolonged storage or reaction conditions?

- Methodological Answer : Store the compound under inert atmosphere (argon) at –20°C in anhydrous DMF or DMSO. For reactions in aqueous media, use pH-stable analogs (e.g., tert-butyl esters) or incorporate steric hindrance near the ester group. Monitor degradation via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How to resolve contradictions between computational predictions and experimental data (e.g., dipole moments, reactivity)?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model electronic properties and compare with experimental results. If discrepancies arise, re-examine solvent effects in simulations or validate reaction intermediates using in-situ FTIR or mass spectrometry. Cross-reference with crystallographic data to confirm molecular geometry .

Q. What catalytic systems enhance the compound’s utility in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.